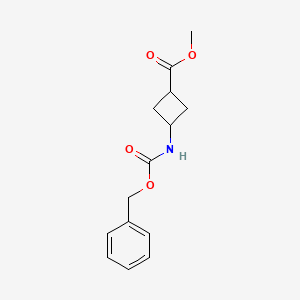

Methyl 3-(cbz-amino)cyclobutanecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-18-13(16)11-7-12(8-11)15-14(17)19-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVKYBGQHKBKQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901157578, DTXSID001175191 | |

| Record name | Methyl trans-3-[[(phenylmethoxy)carbonyl]amino]cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901157578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-[[(phenylmethoxy)carbonyl]amino]cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001175191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234616-55-7, 74316-28-2 | |

| Record name | Methyl 3-[[(phenylmethoxy)carbonyl]amino]cyclobutanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl trans-3-[[(phenylmethoxy)carbonyl]amino]cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901157578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-[[(phenylmethoxy)carbonyl]amino]cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001175191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methyl 3 Cbz Amino Cyclobutanecarboxylate and Its Precursors

Strategies for the Construction of the Cyclobutane (B1203170) Core

The formation of the strained four-membered cyclobutane ring requires specific and efficient synthetic methods. Among the most powerful are cycloaddition reactions and ring-forming protocols involving Michael additions.

Michael Addition Protocols for Cyclobutane Ring Formation

Michael addition reactions provide a versatile and diastereoselective pathway for the construction of cyclobutane rings. researchgate.netnih.govepfl.chrsc.org This approach typically involves the addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization to form the four-membered ring.

A one-pot, stereoselective synthesis of β-N-heterocyclic cyclobutane carboximides can be achieved through a tandem amidation/aza-Michael addition protocol. researchgate.net This reaction involves the coupling of cyclobutene-1-carboxylic acid with a benzo[d]oxazol-2(3H)-one, which then undergoes an intramolecular aza-Michael addition to form the cyclobutane ring. researchgate.net This method provides access to novel cyclobutane derivatives with a trans geometry. researchgate.net The cascade reaction often proceeds with high diastereoselectivity. researchgate.netresearchgate.net The formed secondary amine in the aza-Michael adduct can act as a nucleophile, leading to further intramolecular reactions to form stable ring systems. frontiersin.org

Stereoselective Conjugate Addition of Nitrogen Nucleophiles

The Michael or conjugate addition of nitrogen nucleophiles to activated alkenes is a cornerstone of carbon-nitrogen bond formation. While widely used for linear systems, its application to the synthesis of cyclobutane amino acid precursors has been a more recent development. chemistryviews.orgnih.gov This strategy is particularly effective for creating β-amino acid derivatives.

A notable approach involves the tandem amidation and intramolecular aza-Michael addition protocol. chemistryviews.org In this method, a suitable cyclobutene-1-carboxylic acid is reacted with a nitrogen nucleophile, such as a benzoxazolone, in the presence of a base catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The reaction proceeds to form β-N-heterocyclic cyclobutane carboximides, predominantly with a trans stereochemistry. These carboximide products are versatile intermediates that can be further transformed by reaction with various nucleophiles to yield a diverse range of trans-β-N-heterocyclic cyclobutanecarboxylic acid derivatives, including structures that mimic peptides. chemistryviews.org The high efficiency and stereoselectivity of these nucleophilic conjugate additions make them a valuable tool for constructing substituted cyclobutane systems. nih.gov

| Reactants | Catalyst | Product Type | Key Feature |

| Cyclobutene-1-carboxylic acid, Benzoxazolone | DMAP | trans-β-N-heterocyclic cyclobutane carboximide | Tandem amidation/aza-Michael addition |

| Activated Alkynes, Amines/Thiols | Various | β-amino/thio-alkenes | General C-N/C-S bond formation |

Ring-Closing Metathesis (RCM) in Cyclobutane Synthesis

Ring-Closing Metathesis (RCM) is a powerful and versatile reaction in organic synthesis used to form unsaturated rings of various sizes, typically ranging from 5 to 30 atoms. wikipedia.orgorganic-chemistry.org The reaction, catalyzed by metal complexes, most notably those containing ruthenium (e.g., Grubbs catalysts), involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile byproduct like ethylene. wikipedia.org The key intermediate in the RCM mechanism is a metallacyclobutane. organic-chemistry.org

While RCM is not typically used for the direct synthesis of the highly strained cyclobutene (B1205218) or cyclobutane ring, it is a crucial tool for synthesizing more complex molecules that may contain a cyclobutane moiety. For instance, RCM is widely employed in the synthesis of nitrogen- and oxygen-containing heterocycles, which are prevalent in natural products and pharmaceuticals. wikipedia.org In the context of amino acid chemistry, RCM has been extensively used to create cyclic peptides and rigidified amino acid structures by forming bridges between amino acid side chains. nih.govnih.gov For example, two olefin-containing amino acid residues within a peptide chain can be linked via RCM to enforce specific secondary structures, such as β-turns. nih.gov This demonstrates the utility of RCM in modifying structures containing amino acid derivatives, even if not for the primary formation of the cyclobutane ring itself.

| Catalyst Type | Common Ring Sizes Formed | Key Intermediate | Application in Amino Acid Chemistry |

| Grubbs Catalysts (Ru-based) | 5-7 membered rings (most common) | Metallacyclobutane | Synthesis of cyclic peptides, rigidified amino acids |

| Schrock Catalysts (Mo-based) | Various unsaturated rings | Metallacyclobutane | General olefin metathesis |

Routes from Strained Ring Systems (e.g., (Phenylsulfonyl)bicyclobutanes)

The high ring strain of small, fused ring systems like bicyclo[1.1.0]butanes (BCBs) makes them excellent precursors for the synthesis of functionalized cyclobutanes. nih.govresearchgate.net The release of this inherent strain (63.9 kcal/mol) provides a strong thermodynamic driving force for ring-opening and expansion reactions, allowing for the rapid construction of complex, polysubstituted four-membered rings. nih.gov

Sulfone-substituted bicyclo[1.1.0]butanes, such as 1-(phenylsulfonyl)bicyclo[1.1.0]butane, are particularly useful and stable reagents. researchgate.net These compounds can react with a variety of nucleophiles or radical species in strain-releasing processes to generate highly functionalized cyclobutane derivatives. researchgate.netnih.gov For example, enantiomerically enriched cyclobutanes can be constructed through a sequence involving the formation of a bicyclobutane intermediate, which then undergoes a copper-catalyzed homoconjugate addition and enolate trapping. This multi-component, catalyst-controlled process allows for the creation of densely substituted cyclobutanes with high diastereoselectivity. nih.gov These methods highlight how the unique reactivity of strained precursors can be harnessed to build complex cyclobutane structures that would be difficult to access through other means. researchgate.net

Enantioselective and Diastereoselective Synthesis of Cyclobutane Amino Acid Derivatives

Achieving stereochemical control is paramount in the synthesis of cyclobutane amino acids, as the biological activity of the final molecules is critically dependent on their three-dimensional structure. A range of powerful strategies, including asymmetric catalysis, the use of chiral auxiliaries, and stereodivergent methods, have been developed to provide access to specific enantiomers and diastereomers of these important compounds. researchgate.net

Asymmetric Catalysis in Cyclobutane Formation

Asymmetric catalysis offers an efficient route to chiral cyclobutanes by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. chemistryviews.org A prominent strategy is the [2+2] cycloaddition, which can be induced by visible light in the presence of a photosensitizing catalyst. nih.govacs.org For instance, the reaction of dehydroamino acids with styrene-type olefins using a chiral iridium-based triplet energy transfer catalyst can produce substituted cyclobutane α-amino acid derivatives. nih.govacs.org

Another powerful approach involves a cascade reaction combining iridium-catalyzed asymmetric allylic etherification with a subsequent visible-light-induced [2+2] cycloaddition. This method allows for the synthesis of enantioenriched oxa- wikipedia.orgnih.gov-bicyclic heptanes with high diastereoselectivity and enantioselectivity without the need for directing groups on the alkene substrates. chemistryviews.org Furthermore, cobalt-catalyzed reductive coupling of cyclobutenes with aldehydes has been shown to produce densely functionalized and enantioenriched cyclobutanes, demonstrating the versatility of transition metal catalysis in this field. researchgate.net

| Catalytic System | Reaction Type | Substrates | Product Feature |

| Chiral Iridium Photosensitizer | [2+2] Photocycloaddition | Dehydroamino acids, Styrenes | Enantioenriched cyclobutane α-amino acids |

| Iridium/Phosphoramidite Ligand | Asymmetric Allylic Etherification / [2+2] Photocycloaddition | Cinnamyl alcohols, Allyl acetates | High diastereoselectivity and enantioselectivity |

| Chiral Cobalt Complex | Reductive Coupling | Cyclobutenes, Aldehydes | Densely functionalized enantioenriched cyclobutanes |

Chiral Auxiliary-Mediated Approaches

The use of a chiral auxiliary is a classic and reliable method for controlling stereochemistry during synthesis. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recovered. This strategy is one of the established methods for preparing chiral nonracemic unnatural α-amino acids. nih.gov

A common application involves the use of Evans-type oxazolidinone auxiliaries. These are acylated and then subjected to reactions such as alkylations or aldol (B89426) reactions, where the bulky auxiliary blocks one face of the enolate, leading to highly diastereoselective bond formation. wikipedia.org Another strategy involves using molecules from the "chiral pool," which are abundant, inexpensive, and enantiopure natural products. For example, terpenes like (-)-α-pinene can serve as chiral precursors for the synthesis of polyfunctionalized cyclobutane derivatives. nih.govresearchgate.net Through oxidative cleavage and further transformations, key aldehyde intermediates are formed, which can then be converted into cyclobutane amino acids with the stereochemistry induced by the original terpene precursor. nih.govresearchgate.net

Stereodivergent Synthetic Routes to cis- and trans-Isomers

Stereodivergent synthesis provides access to multiple stereoisomers of a product from a single set of starting materials by simply changing the catalyst or reaction conditions. rsc.orgcore.ac.uk This is a highly efficient strategy for creating a library of stereochemically diverse molecules for applications such as structure-activity relationship studies.

In the context of amino acid synthesis, ligand control is a powerful tool for achieving stereodivergence. For example, a palladium/copper co-catalyzed three-component reaction of aryl iodides, allenes, and aldimine esters can produce all possible stereoisomers of α-quaternary amino acids bearing a trisubstituted alkene. By simply choosing the appropriate chiral ligand for each metal catalyst, one can selectively generate the (Z,R), (Z,S), (E,R), or (E,S) isomer with high selectivity. nih.gov While this example focuses on Z/E isomerism, the principle extends to controlling cis/trans diastereoselectivity on a cyclobutane ring. The ability to selectively synthesize either the cis or trans isomer of a substituted cyclobutane amino acid from a common precursor by tuning the catalytic system represents a significant advance in synthetic efficiency. rsc.orgcore.ac.uk

Control of Regioselectivity and Diastereoselectivity

The spatial arrangement of substituents on the cyclobutane ring is a critical aspect of the synthesis of Methyl 3-(cbz-amino)cyclobutanecarboxylate and its precursors. The control of regioselectivity and diastereoselectivity determines the final stereochemistry of the molecule, influencing its biological and chemical properties.

An expedient synthetic route to both cis- and trans-3-aminocyclobutanecarboxylic acids has been developed, starting from 1,1-cyclobutanedicarboxylic acid. tandfonline.comtandfonline.com The stereochemical outcome of these syntheses was definitively established through nuclear Overhauser effect spectroscopy (NOESY) experiments. tandfonline.comtandfonline.com This approach allows for the preparation of both diastereomers, which are crucial precursors for the synthesis of the title compound.

The synthesis of multi-substituted cyclobutanes with high diastereoselectivity can also be achieved through catalyst-controlled methodologies. nih.govresearchgate.net For instance, the ring-opening reactions of bicyclo[1.1.0]butanes (BCBs) provide a reliable platform for creating functionalized cyclobutanes. nih.govresearchgate.net While these methods can sometimes face challenges with poor diastereoselectivity, the use of specific catalytic systems, such as Cu(I) or Cu(II), can lead to the formation of cyclobutane structures as single diastereoisomers or with high diastereomeric ratios. nih.govresearchgate.net These principles of stereocontrol are fundamental in designing synthetic pathways that yield the desired cis or trans isomer of this compound.

The relative stereochemistry of substituents on the cyclobutane ring significantly impacts the molecule's conformation and its interactions with biological targets. Therefore, the ability to selectively synthesize either the cis or trans isomer is of paramount importance.

Introduction and Manipulation of the Carbobenzyloxy (Cbz) Protecting Group

The carbobenzyloxy (Cbz) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal. wikipedia.org

Strategies for Cbz-Protection of Amine Functionalities

The introduction of the Cbz group onto the amine functionality of 3-aminocyclobutanecarboxylate precursors is typically achieved using benzyl (B1604629) chloroformate (Cbz-Cl). wikipedia.orgcommonorganicchemistry.com This reaction is often carried out under Schotten-Baumann conditions, which involve the use of an aqueous base, such as sodium carbonate or sodium bicarbonate, in a biphasic system with an organic solvent. total-synthesis.comwikidot.comorganic-chemistry.org The base neutralizes the hydrochloric acid that is formed as a byproduct of the reaction. total-synthesis.com

The mechanism of Cbz protection involves the nucleophilic attack of the amine on the highly reactive chloroformate. total-synthesis.com The presence of a base is crucial to deprotonate the amine, increasing its nucleophilicity, and to scavenge the generated HCl. reddit.com Alternative procedures may utilize organic bases in aprotic solvents. total-synthesis.com The choice of conditions can be tailored to the specific substrate and desired outcome. A variety of amines, including aliphatic and aromatic ones, can be efficiently protected using this methodology. researchgate.net

| Reagent | Base | Solvent System | Key Features |

|---|---|---|---|

| Benzyl chloroformate (Cbz-Cl) | Sodium Carbonate/Bicarbonate | Water/Organic Solvent (e.g., THF, Dioxane) | Classic Schotten-Baumann conditions, effective for a wide range of amines. total-synthesis.comwikidot.com |

| Benzyl chloroformate (Cbz-Cl) | Organic Base (e.g., Triethylamine, DIPEA) | Aprotic Solvent (e.g., Dichloromethane, Acetonitrile) | Homogeneous reaction conditions, suitable for water-sensitive substrates. total-synthesis.com |

| Benzyl chloroformate (Cbz-Cl) | β-Cyclodextrin (catalytic) | Water | Environmentally friendly conditions, high yields. researchgate.netchemicalforums.com |

Cbz Deprotection Methodologies (e.g., Hydrogenolysis)

The removal of the Cbz group is most commonly accomplished through hydrogenolysis. wikipedia.orgtotal-synthesis.com This method involves the cleavage of the benzylic C-O bond by catalytic hydrogenation, typically using a palladium catalyst, such as palladium on carbon (Pd/C). total-synthesis.comresearchgate.nettaylorfrancis.com The reaction proceeds under a hydrogen atmosphere and results in the formation of the free amine, toluene, and carbon dioxide. taylorfrancis.com

Catalytic transfer hydrogenation offers a convenient alternative to using gaseous hydrogen. organic-chemistry.orgresearchgate.net In this method, a hydrogen donor, such as formic acid or ammonium (B1175870) formate, is used in the presence of the palladium catalyst. organic-chemistry.orgresearchgate.net This technique is often simpler to execute in a standard laboratory setting. researchgate.net

The choice of catalyst and reaction conditions can be optimized to ensure efficient deprotection without affecting other functional groups in the molecule. nih.gov For instance, the activity of the Pd/C catalyst can be modulated to achieve chemoselective hydrogenation in the presence of other reducible groups. acs.orgacs.org

| Method | Catalyst | Hydrogen Source | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Standard and highly effective method for Cbz removal. total-synthesis.comtaylorfrancis.com |

| Catalytic Transfer Hydrogenation | Palladium on Carbon (Pd/C) | Formic Acid, Ammonium Formate | Avoids the need for handling gaseous hydrogen. organic-chemistry.orgresearchgate.net |

| Catalytic Hydrogenation with Additives | Pd/C with Niobic Acid-on-Carbon | Hydrogen Gas (H₂) | Facilitates deprotection and allows for easy catalyst removal. nih.gov |

Functionalization and Interconversion of the Methyl Ester Moiety

The methyl ester group in this compound provides a handle for further synthetic modifications.

Esterification Reactions for Methyl Ester Formation

The formation of the methyl ester is a key step in the synthesis of the title compound. This can be achieved through several standard esterification methods, starting from the corresponding carboxylic acid, 3-(Cbz-amino)cyclobutanecarboxylic acid.

One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and using a large excess of methanol can drive the equilibrium towards the formation of the methyl ester.

Alternatively, more reactive methylating agents can be employed. While not explicitly detailed for this specific substrate in the reviewed literature, general methods such as the use of diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) are known to convert carboxylic acids to their corresponding methyl esters under mild conditions. However, the hazardous nature of diazomethane often leads to the preference for other methods.

Hydrolysis and Derivatization of the Carboxylic Acid Functionality

The methyl ester of this compound can be hydrolyzed back to the corresponding carboxylic acid, 3-(Cbz-amino)cyclobutanecarboxylic acid, under either acidic or basic conditions. youtube.com This transformation is useful for subsequent derivatization of the carboxyl group.

The resulting carboxylic acid can be activated and coupled with various amines to form amides. This is a common strategy in medicinal chemistry to generate libraries of compounds for biological screening. The carboxylic acid can be activated using a variety of coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate amide bond formation. nih.gov This allows for the introduction of diverse functionalities onto the cyclobutane scaffold. The derivatization of the carboxylic acid moiety expands the chemical space accessible from this compound and its precursors. nih.gov

Transformations to Alcohols or Amides

The functional groups of this compound, namely the methyl ester and the carbamate (B1207046), allow for a variety of chemical transformations. The ester moiety is particularly amenable to conversion into other functional groups such as alcohols and amides, which are valuable intermediates in the synthesis of more complex molecules.

The reduction of the methyl ester group in this compound to a primary alcohol can be accomplished using a range of reducing agents. A common and effective method for the reduction of esters in the presence of a Cbz protecting group is the use of sodium borohydride (B1222165) in a suitable solvent like tetrahydrofuran (B95107) (THF), often with the addition of a protic co-solvent such as methanol. google.com This method is generally mild and chemoselective, leaving the Cbz group intact. The resulting product, (3-(Cbz-amino)cyclobutyl)methanol, is a useful building block for further synthetic elaborations.

Alternatively, the methyl ester can be converted into an amide through reaction with a primary or secondary amine. This transformation, known as amidation, can be performed directly by heating the ester with the desired amine. However, to achieve higher yields and milder reaction conditions, catalytic methods are often employed. Various catalysts, including those based on niobium(V) oxide, have been shown to facilitate the direct amidation of esters. researchgate.net Another approach involves the use of rhodium catalysts for the coupling of carbamates with arylboroxines to form amides, which could be adapted for the amidation of the ester group. organic-chemistry.org

Table 1: Selected Transformations of this compound

| Starting Material | Transformation | Reagents and Conditions | Product |

| This compound | Reduction | Sodium borohydride, THF/Methanol | (3-(Cbz-amino)cyclobutyl)methanol |

| This compound | Amidation | Amine (R1R2NH), Heat or Catalyst | N-R1,N-R2-3-(Cbz-amino)cyclobutanecarboxamide |

Directed C-H Functionalization Strategies on the Cyclobutane Core

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. On the cyclobutane core of this compound and its derivatives, directed C-H functionalization strategies enable the selective introduction of new functional groups at positions that are otherwise difficult to access through traditional synthetic methods. These strategies often rely on the use of directing groups to control the regioselectivity and stereoselectivity of the C-H activation step.

Regio- and Stereoselective Construction of C-C Bonds at Peripheral Sites (C3 and/or C4)

The construction of new carbon-carbon bonds at the peripheral C3 and/or C4 positions of the cyclobutane ring of this compound derivatives allows for the elaboration of the carbocyclic scaffold. Achieving high levels of regio- and stereoselectivity in these transformations is a significant challenge due to the similar reactivity of the C-H bonds on the cyclobutane ring. However, recent advances in catalysis have provided solutions to this problem.

For instance, biocatalytic approaches have demonstrated the potential for highly selective C-C bond formation. Enzymes, such as tryptophan synthase, can catalyze the formation of C-C bonds with high fidelity, and engineered versions of these enzymes are being developed for broader substrate scopes. nih.gov While not directly demonstrated on this compound, these methods highlight the potential for enzymatic catalysis in the selective functionalization of such molecules.

Transition metal catalysis also offers powerful tools for the regio- and stereoselective construction of C-C bonds. For example, cobalt-catalyzed reactions have been developed for the functionalization of cyclobutenes, which can serve as precursors to substituted cyclobutanes. These methods can lead to the formation of multiple stereocenters with high control over the stereochemical outcome.

Table 2: Strategies for Regio- and Stereoselective C-C Bond Formation on Cyclobutane Scaffolds

| Method | Catalyst/Enzyme | Key Features | Potential Application |

| Biocatalysis | Engineered Tryptophan Synthase | High stereoselectivity in C-C bond formation. nih.gov | Enantioselective functionalization of cyclobutane derivatives. |

| Transition Metal Catalysis | Chiral Cobalt Complexes | Diastereo- and enantioselective C-C bond formation on cyclobutene precursors. | Synthesis of highly substituted chiral cyclobutanes. |

Auxiliary-Guided Palladium-Catalyzed C(sp3)-H Functionalization

Palladium-catalyzed C(sp3)-H functionalization has become a cornerstone of modern synthetic chemistry. nih.gov In the context of cyclobutane derivatives, the use of a directing group, or auxiliary, is often crucial for achieving high levels of regioselectivity. The auxiliary is typically a functional group that can coordinate to the palladium catalyst, bringing it into close proximity to a specific C-H bond and thereby facilitating its activation.

A variety of directing groups can be employed for the functionalization of aliphatic C-H bonds, including those derived from amines. cam.ac.uk In the case of this compound, the amino group, after suitable modification, could serve as a directing group. For example, conversion of the Cbz-protected amine to a specific amide or other functional group can enable directed C-H activation at a proximate C-H bond on the cyclobutane ring.

The development of novel catalysts and ligands has been instrumental in advancing this field. For instance, specific phosphine (B1218219) ligands have been shown to promote the intramolecular C-H functionalization of alkane segments under palladium catalysis. nih.govresearchgate.net These catalytic systems can operate under relatively mild conditions and allow for the regioselective formation of new C-C or C-heteroatom bonds. The application of such methodologies to derivatives of this compound could provide access to a wide range of novel and structurally diverse compounds.

Table 3: Examples of Auxiliary-Guided Palladium-Catalyzed C(sp3)-H Functionalization

| Directing Group Strategy | Catalyst System | Type of Functionalization | Reference |

| Amine-derived directing groups | Palladium acetate (B1210297) with custom ligands | Arylation, Olefination | cam.ac.uk |

| Intramolecular C-H arylation | Palladium acetate with phosphine ligands | Formation of fused ring systems | researchgate.net |

| Cascade C-H activation and annulation | Palladium(II) catalysts | Construction of heterocyclic skeletons | mdpi.com |

Stereochemical Attributes and Conformational Analysis

Stereoisomerism and Diastereomeric Relationships in Methyl 3-(Cbz-amino)cyclobutanecarboxylate

This compound possesses two stereogenic centers at the C1 and C3 positions of the cyclobutane (B1203170) ring. This gives rise to the possibility of two diastereomers: a cis isomer and a trans isomer. In the cis isomer, the Cbz-amino and the methoxycarbonyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers exists as a pair of enantiomers ((1R,3R) and (1S,3S) for trans; (1R,3S) and (1S,3R) for cis).

The puckered nature of the cyclobutane ring is a key determinant of its conformational landscape. Unlike planar cyclohexane (B81311) rings, the cyclobutane ring adopts a puckered conformation to alleviate torsional strain. The degree of this puckering is influenced by the nature and orientation of the substituents on the ring. The interplay between the bulky Cbz-amino and methoxycarbonyl groups governs the preferred conformation of each diastereomer, impacting their physical and chemical properties.

Experimental Investigations of Conformation

Experimental techniques provide invaluable insights into the solid-state and solution-state conformations of cyclobutane amino acid derivatives.

X-ray crystallography offers a precise method for determining the three-dimensional structure of molecules in the solid state. Studies on derivatives of 3-aminocyclobutanecarboxylic acid have revealed that the cyclobutane ring is not planar but puckered. The degree of puckering is influenced by the substitution pattern on the ring. For instance, in some derivatives, the ring adopts a butterfly-like conformation with a defined dihedral angle. This puckering helps to minimize the steric interactions between the substituents.

NMR spectroscopy is a powerful tool for elucidating the conformation of molecules in solution. For this compound, 1H NMR can provide information about the relative orientation of the protons on the cyclobutane ring. The coupling constants (J-values) between adjacent protons are particularly informative. In the cis isomer, the coupling constant between the C1 and C3 protons is typically different from that in the trans isomer, allowing for their differentiation. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximity between protons, providing further evidence for the preferred solution-state conformation.

Infrared spectroscopy can be employed to study the hydrogen bonding interactions within and between molecules. In this compound, the N-H group of the Cbz-amino moiety and the carbonyl oxygen of the ester can participate in hydrogen bonding. The position and shape of the N-H and C=O stretching bands in the IR spectrum can indicate the presence and strength of these interactions. In concentrated solutions or in the solid state, intermolecular hydrogen bonding may be observed, while in dilute solutions of nonpolar solvents, intramolecular hydrogen bonding might be detected, providing clues about the conformational preferences of the molecule.

Computational Approaches to Conformational Behavior

Computational chemistry provides a theoretical framework to complement experimental findings and to explore the conformational landscape of molecules in greater detail.

Density Functional Theory (DFT) has emerged as a robust method for predicting the geometries and relative energies of different conformers of organic molecules. For this compound, DFT calculations can be used to model the puckered conformations of both the cis and trans isomers. These calculations can predict the puckering angle of the cyclobutane ring and the preferred orientation of the Cbz-amino and methoxycarbonyl substituents. By comparing the calculated energies of the various possible conformations, the most stable conformer for each diastereomer can be identified. These theoretical predictions can then be compared with experimental data from X-ray diffraction and NMR spectroscopy to provide a comprehensive understanding of the molecule's conformational behavior.

| Computational Parameter | Description | Typical Application to this compound |

| Puckering Angle | The dihedral angle that describes the deviation of the cyclobutane ring from planarity. | DFT calculations can predict the puckering angle for both cis and trans isomers, which is influenced by the steric bulk of the substituents. |

| Relative Energy | The calculated energy difference between various conformers. | By comparing the relative energies, the most stable (lowest energy) conformation of the molecule can be determined. |

| Dihedral Angles | The angles between planes defined by sets of four atoms. | Used to define the orientation of the Cbz-amino and methoxycarbonyl substituents relative to the cyclobutane ring. |

Molecular Dynamics (MD) Simulations

While specific molecular dynamics (MD) simulations for this compound are not extensively detailed in publicly available literature, the principles of MD simulations can be applied to understand its dynamic behavior. MD simulations would provide atomic-level insights into the conformational landscape of the molecule over time, revealing the flexibility of the cyclobutane ring and the preferred orientations of the bulky carbamate (B1207046) (Cbz) and methyl ester substituents.

A typical MD simulation protocol for this compound would involve:

System Setup: Placing the molecule in a simulation box with an appropriate solvent, usually water, to mimic physiological conditions.

Force Field Application: Using a suitable force field (e.g., AMBER, CHARMM) to define the potential energy of the system based on atomic positions.

Energy Minimization: Optimizing the initial geometry of the molecule to remove any steric clashes.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to atmospheric conditions.

Production Run: Running the simulation for a significant period (nanoseconds to microseconds) to sample a wide range of conformations.

From such simulations, one could extract data on dihedral angle distributions, puckering amplitudes of the cyclobutane ring, and the formation of any intramolecular hydrogen bonds. This information is crucial for understanding how the molecule might interact with biological targets.

Analysis of Cyclobutane Ring-Puckering and Substituent Effects

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. This puckering is a dynamic process where the ring rapidly inverts between two equivalent puckered states. The presence of substituents on the ring, such as the cbz-amino and methyl ester groups in this compound, significantly influences this puckering behavior.

The substituents can adopt either axial or equatorial positions on the puckered ring. The relative stability of these conformations is determined by steric and electronic effects. For a 1,3-disubstituted cyclobutane like the target molecule, both cis and trans diastereomers are possible.

In the trans-isomer , the two substituents are on opposite sides of the ring. The most stable conformation would likely have both bulky groups in pseudo-equatorial positions to minimize steric hindrance.

In the cis-isomer , the substituents are on the same side of the ring. This arrangement forces one substituent into a pseudo-axial position, leading to increased steric strain compared to the trans isomer.

Table 1: Predicted Conformational Preferences of this compound Isomers

| Isomer | Substituent Orientation | Predicted Stability | Rationale |

| trans | Diequatorial | More Stable | Minimizes steric interactions between the bulky cbz-amino and methyl ester groups. |

| cis | Axial-Equatorial | Less Stable | Inherent steric strain due to one substituent occupying a pseudo-axial position. |

Influence of Stereochemistry and Conformation on Molecular Design

The defined stereochemistry and constrained conformation of cyclobutane derivatives like this compound make them valuable scaffolds in molecular design, particularly in drug discovery. The rigid cyclobutane core serves as a template to position functional groups in a precise three-dimensional arrangement.

The ability to synthesize specific stereoisomers (cis or trans) allows for the exploration of how the spatial orientation of substituents affects biological activity. For instance, the distance and relative orientation between the amino and carboxylate functionalities are fixed by the cyclobutane ring, which can be critical for binding to a specific biological target, such as an enzyme active site or a receptor binding pocket.

By replacing more flexible alkyl chains with a cyclobutane ring, medicinal chemists can:

Reduce conformational entropy: This can lead to a more favorable binding affinity as less entropy is lost upon binding to a target.

Improve metabolic stability: The cyclobutane ring is generally more resistant to metabolic degradation than linear alkyl chains.

Enhance selectivity: The well-defined shape of the molecule can lead to more specific interactions with the desired target over off-targets.

In essence, the stereochemical and conformational properties of this compound, dictated by its substituted cyclobutane core, are fundamental to its potential applications in the rational design of new molecules with specific biological functions.

Chemical Reactivity and Advanced Derivatization

Reactivity Profiles of the Cyclobutane (B1203170) Ring System within the Compound

The cyclobutane core of Methyl 3-(cbz-amino)cyclobutanecarboxylate is characterized by significant ring strain, a consequence of both angle strain from distorted sp³ bond angles and torsional strain from eclipsing interactions. masterorganicchemistry.com This inherent strain is a key driver of the ring's reactivity, making it susceptible to reactions that lead to a more stable, open-chain or larger ring system. masterorganicchemistry.com While less strained than cyclopropane, cyclobutane's reactivity is considerably higher than that of cyclopentane (B165970) or cyclohexane (B81311). masterorganicchemistry.compharmaguideline.com

One of the characteristic reactions of the cyclobutane ring is its opening under hydrogenation conditions. pharmaguideline.com Catalytic hydrogenation, often using catalysts like palladium or platinum, can cleave the carbon-carbon bonds of the ring to yield saturated acyclic compounds. The conditions required for cyclobutane ring opening are typically harsher than those needed for the hydrogenation of alkenes or the hydrogenolysis of the Cbz group, allowing for selective transformations under controlled conditions.

The reactivity of the cyclobutane ring is also influenced by its substituents. The presence of both an amino group (protected as a Cbz-carbamate) and a methyl ester group classifies it as a donor-acceptor (D-A) cyclobutane. Such systems are known to undergo ring-opening reactions when treated with nucleophiles or Lewis acids. acs.org For example, electron-rich arenes, thiols, and selenols can trigger the ring-opening of D-A cyclobutanes, often facilitated by a Lewis acid like aluminum chloride. acs.org The puckered conformation of the cyclobutane ring helps to alleviate some torsional strain, but it remains a high-energy system poised for reaction. masterorganicchemistry.com

Chemical Transformations Involving the Cbz-Protected Amine

The carboxybenzyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions, including basic and mildly acidic environments. ijacskros.commasterorganicchemistry.com Its primary role is to decrease the nucleophilicity of the amine nitrogen, preventing unwanted side reactions during the modification of other parts of the molecule. masterorganicchemistry.com

The most common and synthetically important transformation involving the Cbz group is its removal, or deprotection, to liberate the free amine. This unmasking is crucial for subsequent reactions, such as amide bond formation or N-alkylation. A variety of methods have been developed for Cbz deprotection, offering a range of selectivities. masterorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation is the most prevalent method, typically employing a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. masterorganicchemistry.com This method is valued for its mild, neutral pH conditions. masterorganicchemistry.com

Alternative deprotection strategies exist for substrates that are sensitive to hydrogenation. For instance, treatment with aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can effectively cleave the Cbz group. organic-chemistry.org Nucleophilic deprotection protocols, such as using 2-mercaptoethanol (B42355) in the presence of a base, are also effective and can be superior for molecules with other sensitive functionalities. organic-chemistry.orgacs.org

Beyond deprotection, the Cbz-protected amine can participate in certain chemical transformations. It can be converted into various amides through a one-pot procedure involving the in-situ generation of isocyanate intermediates, which then react with Grignard reagents. rsc.org Furthermore, N-Cbz protected amino acids can react with aryl amines to form arylamides without racemization. organic-chemistry.org

| Method | Reagents & Conditions | Key Advantages | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, in a solvent like MeOH or EtOH | Mild, neutral pH, high yield. | masterorganicchemistry.comorganic-chemistry.org |

| Lewis Acid Cleavage | AlCl₃ in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Good for substrates with reducible groups, cost-effective. | organic-chemistry.org |

| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ in DMA, 75 °C | Useful for substrates sensitive to hydrogenolysis or strong Lewis acids. | organic-chemistry.orgacs.org |

Reactions and Modifications of the Methyl Ester Group

The methyl ester functionality is another key site for chemical modification in this compound. It is susceptible to a range of classical ester transformations, which significantly expands the synthetic utility of the parent molecule.

Hydrolysis: The most fundamental reaction of the methyl ester is its hydrolysis to the corresponding carboxylic acid. This is typically achieved under basic conditions (saponification) using a reagent like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a water/alcohol mixture, followed by acidic workup. Acid-catalyzed hydrolysis is also possible but is often slower and may risk cleavage of the Cbz group if conditions are too harsh. The resulting carboxylic acid is a valuable intermediate for forming amide bonds with various amines, a cornerstone of peptide and medicinal chemistry. harvard.edu

Aminolysis: The direct conversion of the methyl ester to an amide can be achieved through aminolysis. This reaction involves heating the ester with a primary or secondary amine, sometimes with a catalyst. For example, a solution of a methyl-substituted cyclobutane carboxylate derivative in methanol (B129727), when saturated with ammonia (B1221849) and heated, can yield the corresponding carboxamide. google.com

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, benzyl (B1604629), or tert-butyl esters) via transesterification. This reaction is typically catalyzed by an acid or a base in the presence of an excess of the desired alcohol. organic-chemistry.org Lewis acids such as scandium(III) triflate can also effectively catalyze this transformation. organic-chemistry.org

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. However, LiAlH₄ would also cleave the Cbz group. Milder, more selective reducing agents might be employed to preserve the protecting group, or the reduction can be performed after deprotection of the amine.

| Reaction | Typical Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Hydrolysis (Saponification) | LiOH or NaOH in H₂O/THF, then H₃O⁺ | Carboxylic Acid | harvard.edu |

| Aminolysis | Amine (R-NH₂), heat | Amide | google.com |

| Transesterification | Alcohol (R-OH), acid or base catalyst (e.g., Sc(OTf)₃) | Ester (different alkyl group) | organic-chemistry.org |

| Reduction | LiAlH₄ in THF, then H₃O⁺ | Primary Alcohol |

Synthesis of Analogs and Highly Substituted this compound Derivatives

The synthesis of analogs and substituted derivatives of this compound is a key strategy for exploring structure-activity relationships in drug discovery. This can be achieved either by building the substituted cyclobutane ring from acyclic precursors or by modifying the existing functional groups of the parent molecule.

The Staudinger [2+2] cycloaddition is a powerful method for constructing substituted β-lactam rings, which can be precursors to 3-aminocyclobutane derivatives. mdpi.comresearchgate.net This reaction involves the cycloaddition of a ketene (B1206846) with an imine. researchgate.net Subsequent ring-opening and functional group manipulations of the resulting β-lactam can provide access to a variety of substituted 3-amino cyclobutane carboxylic acid derivatives.

Another approach involves the cycloaddition of enamines with electron-deficient alkenes like methyl acrylate (B77674). google.com This method directly furnishes a substituted cyclobutane ring with an amino and an ester group, which can then be further functionalized. For example, the reaction of N-isobutenylpiperidine with methyl acrylate yields the methyl ester of 3,3-dimethyl-2-(1-piperidyl)cyclobutanecarboxylic acid. google.com

Furthermore, existing 2-aminocyclobutanone derivatives can serve as intermediates for preparing peptidomimetic cyclobutanones. luc.edu These can be synthesized by reacting 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) with various nitrogen nucleophiles, including carbamates like benzyl carbamate (B1207046). luc.edu

Derivatization of this compound itself provides a direct route to a library of analogs.

Amide Library Synthesis: Following hydrolysis of the methyl ester to the carboxylic acid (as described in 4.3), the acid can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amide analogs.

N-Functionalization: After removal of the Cbz protecting group (as described in 4.2), the resulting free amine can be acylated, sulfonylated, or reductively aminated with various aldehydes and ketones to introduce a wide array of substituents on the nitrogen atom.

Ester Modification: The methyl ester can be converted to a variety of other esters via transesterification, or reduced to the alcohol and subsequently etherified or oxidized to an aldehyde for further reactions.

These strategies, which leverage the distinct reactivity of each functional group, allow for the systematic synthesis of highly substituted derivatives for various research applications.

Applications in Advanced Organic and Medicinal Chemistry

Methyl 3-(Cbz-amino)cyclobutanecarboxylate as a Versatile Synthetic Building Block

Methyl 3-(carboxybenzyl-amino)cyclobutanecarboxylate is a valuable molecular building block in synthetic and medicinal chemistry. Its structure, which combines a conformationally rigid cyclobutane (B1203170) ring with orthogonally protected amino and carboxyl functional groups, makes it an ideal starting material for a wide range of complex molecular architectures. The Cbz (carboxybenzyl) protecting group on the amine and the methyl ester on the carboxyl group allow for selective chemical transformations, enabling its use as a chiral scaffold for creating diverse and structurally complex molecules. researchgate.net Cyclobutane amino acids (CBAAs) derived from this precursor are recognized for their role in developing new types of strained, conformationally restricted peptide mimetics, which are useful as bioactive compounds and synthetic catalysts. nih.gov

The defining feature of this compound is its utility as a precursor to constrained non-natural amino acids. The four-membered cyclobutane ring significantly limits the conformational freedom of the molecule compared to its linear counterparts. This inherent rigidity is a desirable trait in medicinal chemistry for designing molecules with specific, predictable three-dimensional shapes.

After removal of the Cbz and methyl ester protecting groups, the resulting cyclobutane β-amino acid core serves as a key intermediate. This core can be further functionalized to create a variety of derivatives. For instance, chiral scaffolds with additional functional groups like hydroxyls or alkynes can be synthesized through selective transformations of protected cyclobutane β-amino acids. researchgate.net The synthesis of a constrained delta-amino acid, cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA), has been achieved in a seven-step process, highlighting the role of cyclobutane derivatives in accessing novel amino acid structures. researchgate.net These constrained amino acids are crucial for developing peptidomimetics with unique structural and biological properties. chemistryviews.org

Table 1: Examples of Constrained Amino Acids Derived from Cyclobutane Precursors

| Amino Acid Type | Key Structural Feature | Synthetic Application | Reference |

|---|---|---|---|

| Cyclobutane β-Amino Acids | Rigid four-membered ring | Precursors for peptidomimetics and foldamers | nih.govmdpi.com |

| cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA) | Constrained δ-amino acid | Component in peptidomimetics and drug design | researchgate.net |

| Polyfunctional Cyclobutane Amino Acids | Cyclobutane core with added hydroxyl, carboxyl, or alkyne groups | Versatile chiral precursors for complex molecules | researchgate.net |

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. The incorporation of constrained, non-natural amino acids derived from this compound is a key strategy in this field. nih.gov The rigid cyclobutane scaffold helps to pre-organize the peptide backbone into a specific conformation, which can lead to higher binding affinity for biological targets. researchgate.netmdpi.com Research has demonstrated the successful synthesis and incorporation of cyclobutane amino acids into designed peptidomimetics, confirming their value in this area of medicinal chemistry. nih.gov

Foldamers are synthetic oligomers that adopt stable, well-defined secondary structures, similar to proteins. Cyclobutane β-amino acids are particularly effective building blocks for constructing helical foldamers. nih.gov Oligomers of trans-2-aminocyclobutane carboxylic acid, for example, show a strong preference for folding into a stable 12-helical conformation, both in solution and in the solid state. researchgate.netmdpi.comacs.org This predictable folding behavior is a direct result of the conformational constraints imposed by the cyclobutane ring. The ability to reliably induce a specific helical structure is highly valuable for designing novel materials and therapeutic agents.

The conformational rigidity imparted by the cyclobutane ring is a powerful tool for stabilizing specific secondary structures within a peptide chain. By restricting the available torsion angles of the peptide backbone, these amino acids can direct the folding of the entire molecule.

Helical Structures: As noted, oligomers of cyclobutane β-amino acids can form stable 12-helices. researchgate.netmdpi.comacs.org Furthermore, the incorporation of cyclobutane-based constrained amino acids has been shown to enhance the α-helicity of stapled peptides, leading to stronger biological activity. nih.gov

β-Hairpins: In other contexts, cyclobutane amino acids can promote different structures. An octapeptide containing these residues was found to adopt a stable β-hairpin secondary structure, as confirmed by circular dichroism (CD) and 2D NMR studies. nih.gov

This ability to stabilize different, well-defined secondary structures makes these building blocks highly versatile for the rational design of peptidomimetics with precise three-dimensional shapes.

Table 2: Secondary Structures Stabilized by Cyclobutane Amino Acids

| Secondary Structure | Peptide/Oligomer Type | Key Finding | Reference |

|---|---|---|---|

| 12-Helix | Oligomers of trans-2-aminocyclobutane carboxylic acid | Shows a marked preference for a well-defined 12-helical conformation. | researchgate.netmdpi.comacs.org |

| α-Helix | Stapled peptides with cyclobutane-bearing residues | Exhibits higher α-helicity compared to canonical stapled peptides. | nih.gov |

| β-Hairpin | Octapeptide containing cyclobutane amino acids | Adapts a β-hairpin secondary structure in solution. | nih.gov |

A major drawback of natural peptide-based drugs is their rapid degradation by proteases in the body. The incorporation of non-natural amino acids, such as those derived from this compound, is a well-established strategy to overcome this limitation. The β-amino acid structure, with an extra carbon atom in the backbone compared to natural α-amino acids, disrupts the recognition sites for proteolytic enzymes. Strategies such as cyclization and the use of D-amino acids or other non-canonical residues significantly enhance resistance to proteolysis. Consequently, peptidomimetics containing cyclobutane β-amino acids exhibit improved metabolic stability, a crucial attribute for effective therapeutic agents. nih.gov

The cyclobutane ring of this compound can serve as a foundational scaffold for constructing even more complex and rigid structures, such as bicyclic and polycyclic amino acid analogues. These highly constrained scaffolds are of great interest in drug design as they can precisely orient functional groups in three-dimensional space, potentially leading to highly potent and selective drugs. Research has shown that conveniently protected cyclobutane β-amino acids can be used as chiral precursors to synthesize polyfunctional chemical platforms. researchgate.net By performing selective chemical transformations on the cyclobutane core, it is possible to build larger, fused-ring systems, thereby accessing novel areas of chemical space. While the synthesis of bicyclic peptides often involves purpose-built noncanonical amino acids, the use of a pre-existing cyclobutane ring offers a strategic starting point for these advanced molecular architectures. mdpi.com

Applications in Hydrocarbon Peptide Stapling

Hydrocarbon peptide stapling is a strategy used to lock a peptide into a specific secondary structure, often an α-helix, to enhance its stability, cell permeability, and binding affinity to biological targets. nih.gov The introduction of cyclobutane-based residues offers a novel method to expand the chemical diversity and geometric precision of this technique. nih.govrsc.org

The rational design of novel anchoring residues for peptide stapling aims to overcome limitations of traditional olefin-terminated amino acids. nih.gov Researchers have leveraged the rigid cyclobutane framework to create a new class of conformationally restricted amino acids for this purpose. nih.govrsc.org The core principle involves synthesizing cyclobutane-based amino acids where olefin-bearing side chains are positioned with specific, fixed geometries.

Two such rationally designed residues are (E)-1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (termed E7) and (Z)-1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (Z7). nih.gov The design rationale is based on the hypothesis that the rigid cyclobutane structure will pre-organize the terminal olefin groups, thereby influencing the efficiency of the subsequent ring-closing metathesis (RCM) reaction used to form the hydrocarbon staple. nih.govrsc.org This approach provides a higher degree of control over the geometry of the resulting stapled peptide compared to more flexible, traditional anchoring residues. nih.gov These cyclobutane-bearing residues are seen as effective supplements to existing stapling technologies, offering the potential for new peptide therapeutics. nih.govrsc.org

The distinct stereochemistry of the cyclobutane anchoring residues allows for geometry-specific peptide stapling. nih.gov By pairing different combinations of the E7 and Z7 residues within a peptide sequence (e.g., E7-E7, E7-Z7, Z7-Z7), chemists can generate stapled peptides with varying bridge conformations. nih.govrsc.org

Computational modeling, combining quantum and molecular mechanics, has been employed to predict the optimal pairing for both the RCM reaction and the stabilization of the final helical structure. nih.gov These in silico studies, supported by on-resin experiments, identified the E7-E7 combination as the most favorable. nih.gov Peptides incorporating the E7-E7 staple demonstrated higher α-helicity and, consequently, stronger biological activity in studies targeting the spike protein of SARS-CoV-2 when compared to canonical hydrocarbon stapled peptides. nih.gov This demonstrates that the cyclobutane-imposed geometry directly translates to improved structural and functional properties of the peptide. nih.govrsc.org

| Residue Pairing | Reaction Optimality (RCM) | Helical Stabilization | Observed α-Helicity | Reference |

|---|---|---|---|---|

| E7-E7 | Optimal | Optimal | Highest | nih.gov |

| E7-Z7 | Applicable | Sub-optimal | Lower than E7-E7 | nih.gov |

| Z7-Z7 | Applicable | Sub-optimal | Lower than E7-E7 | nih.gov |

| Z7-E7 | Applicable | Sub-optimal | Lower than E7-E7 | nih.gov |

Design and Synthesis of Novel Conformationally Constrained Molecular Scaffolds

This compound and related structures are valuable building blocks for creating conformationally restricted amino acids and peptidomimetics. nih.gov The inherent rigidity of the cyclobutane ring is a desirable feature in drug design, as it reduces the entropic penalty of binding to a biological target and can lead to higher affinity and selectivity.

A notable example is the synthesis of cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA), a non-proteinogenic delta amino acid. nih.gov Its synthesis was accomplished in seven steps, featuring a key base-induced intramolecular nucleophilic substitution. nih.gov By incorporating such constrained building blocks into peptides, chemists can create novel molecular scaffolds with predictable and stable three-dimensional structures. These scaffolds are instrumental in developing peptidomimetics that mimic the secondary structures of natural peptides but possess improved stability and pharmacokinetic properties. nih.gov

| Phase | Key Reaction Type | Purpose | Reference |

|---|---|---|---|

| Core Formation | [2+2] Cycloaddition (Conceptual Basis) | Establishment of the cyclobutane ring system. | nih.gov |

| Ring Functionalization | Base-induced intramolecular nucleophilic substitution | Key step to form the desired substituted cyclobutane structure. | nih.gov |

| Final Product | Coupling with proteinogenic amino acids | Preparation of a dipeptide library to demonstrate utility as a scaffold. | nih.gov |

Role in the Development of Supramolecular Assemblies and Functional Materials

The well-defined geometry and stereochemistry of amino acids derived from the cyclobutane scaffold make them excellent candidates for building supramolecular structures. These molecules can self-assemble through non-covalent interactions to form highly ordered, functional materials.

For instance, hybrid peptides that alternate between a chiral cyclobutane β-amino acid and a linear amino acid residue (like glycine (B1666218) or β-alanine) have been shown to act as low molecular weight organogelators (LMWOGs). researchgate.net The self-assembly process is driven by a combination of specific interactions between functional groups and non-specific van der Waals forces between alkyl chains. researchgate.net These interactions lead to the formation of fibrous networks that entrap solvent molecules, resulting in the formation of a gel. The ability to control the self-assembly process through rational molecular design opens the door to creating smart, stimuli-responsive materials based on these unique cyclobutane building blocks. researchgate.net

Future Research Directions and Emerging Methodologies

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of cyclobutane (B1203170) derivatives has historically been challenged by the inherent ring strain of the four-membered carbocycle. However, recent advancements in synthetic methodology are paving the way for more efficient and environmentally benign routes to compounds such as Methyl 3-(cbz-amino)cyclobutanecarboxylate.

Future efforts will likely concentrate on the following areas:

Visible-Light Photocatalysis: This rapidly evolving field offers a green alternative to traditional thermal methods for constructing cyclobutane rings. [2+2] cycloadditions mediated by visible-light photocatalysts can proceed under mild conditions, often with high stereoselectivity and functional group tolerance. The development of novel photocatalysts and optimization of reaction conditions will be crucial for the large-scale and sustainable production of cyclobutane amino acid precursors.

Catalytic Enantioselective Methods: Achieving high enantiopurity is critical for the biological applications of chiral molecules. Research into new chiral catalysts, including transition metal complexes and organocatalysts, for asymmetric [2+2] cycloadditions and other cyclobutane-forming reactions will be a key focus. These methods aim to provide direct access to enantiomerically pure cyclobutane scaffolds, eliminating the need for costly and often inefficient chiral resolution steps.

C-H Functionalization: The direct functionalization of carbon-hydrogen bonds represents a highly atom-economical approach to modifying molecular structures. Applying C-H activation strategies to readily available cyclobutane precursors could offer novel and more direct pathways to functionalized derivatives, reducing the number of synthetic steps and minimizing waste.

Strain-Release Driven Methodologies: Harnessing the inherent strain of highly constrained systems, such as bicyclo[1.1.0]butanes, provides a powerful driving force for the synthesis of polysubstituted cyclobutanes. Further exploration of these strain-release strategies could lead to highly efficient and stereocontrolled syntheses of complex cyclobutane amino acid analogs.

Table 1: Emerging Sustainable Synthetic Methodologies for Cyclobutane Synthesis

| Methodology | Advantages | Key Research Focus |

| Visible-Light Photocatalysis | Mild reaction conditions, high stereoselectivity, use of renewable energy source. | Development of novel, efficient photocatalysts; expansion of substrate scope. |

| Catalytic Enantioselective Synthesis | Direct access to enantiomerically pure compounds, high atom economy. | Design of new chiral catalysts (metal-based and organocatalysts); application to a broader range of cyclobutane precursors. |

| C-H Functionalization | High atom economy, reduced synthetic steps, novel bond formations. | Development of selective and efficient catalysts for cyclobutane C-H activation; control of regioselectivity and stereoselectivity. |

| Strain-Release Driven Synthesis | High efficiency, stereocontrolled formation of complex structures. | Exploration of new strained precursors; expansion to a wider range of nucleophiles and electrophiles. |

Exploration of Expanded Structural Diversity through Advanced Functionalization

The versatility of this compound as a scaffold lies in the potential for diverse functionalization of the cyclobutane ring. Future research will aim to move beyond simple derivatives and explore a wider chemical space to generate novel molecular entities with tailored properties.

Key areas of exploration include:

Multi-substituted Analogs: The development of methods for the controlled introduction of multiple substituents onto the cyclobutane ring will be essential for fine-tuning the steric and electronic properties of the resulting molecules. This includes the synthesis of di-, tri-, and even tetra-substituted cyclobutane amino acids with precise stereochemical control.

Bioisosteric Replacements: The cyclobutane core can serve as a rigid scaffold to mimic or constrain the conformations of flexible peptide backbones or side chains. Research will focus on designing and synthesizing cyclobutane-containing analogs of known bioactive molecules to improve their pharmacological profiles, such as metabolic stability and receptor binding affinity.

Derivatization for Specific Applications: Functionalization of the cyclobutane ring with specific chemical handles will enable its use in a variety of applications. For example, the introduction of fluorescent tags, cross-linking agents, or handles for bioconjugation will facilitate the study of biological processes and the development of new diagnostic and therapeutic agents.

Advanced Computational Modeling for Structure-Activity Relationship Elucidation

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For cyclobutane-containing molecules, computational modeling can provide valuable insights into their conformational preferences and interactions with biological targets, thereby guiding the design of more potent and selective compounds.

Future computational efforts will likely involve:

Conformational Analysis: The puckered nature of the cyclobutane ring gives rise to distinct conformational isomers. nih.gov Quantum mechanical calculations and molecular dynamics simulations can be employed to accurately predict the preferred conformations of this compound and its derivatives. rsc.org This information is crucial for understanding how these molecules present their functional groups for interaction with biological macromolecules.

Structure-Activity Relationship (SAR) Studies: By building computational models of how different cyclobutane analogs interact with a specific protein target, researchers can develop a deeper understanding of the structure-activity relationships. nih.gov These models can predict which modifications to the cyclobutane scaffold are likely to enhance binding affinity and biological activity, thereby accelerating the optimization of lead compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use statistical methods to correlate the chemical structures of a series of compounds with their biological activities. nih.gov The development of robust QSAR models for cyclobutane-containing molecules will enable the rapid virtual screening of large compound libraries and the identification of promising new drug candidates.

Integration into Complex Biosynthetic Pathways and Bio-conjugation Strategies

The incorporation of non-natural amino acids into peptides and proteins is a powerful strategy for creating novel biomaterials and therapeutic agents with enhanced properties. This compound, as a protected amino acid precursor, is an ideal candidate for such applications.

Future research in this area will focus on:

Enzymatic and Biocatalytic Synthesis: While the biosynthesis of cyclobutane-containing natural products is known, the direct enzymatic synthesis of functionalized cyclobutane amino acids is an emerging area. nih.gov The discovery or engineering of enzymes capable of catalyzing the formation of the cyclobutane ring or the stereoselective functionalization of cyclobutane precursors could provide highly efficient and sustainable routes to these valuable building blocks.

Incorporation into Peptides and Proteins: Established methods for the incorporation of unnatural amino acids into proteins, such as the use of engineered aminoacyl-tRNA synthetases and orthogonal tRNA/codon pairs, can be adapted for cyclobutane amino acids. rsc.orgnih.govspringernature.comnih.govacs.org This will allow for the site-specific insertion of these conformationally constrained residues into proteins, enabling the study of protein structure and function and the creation of proteins with novel catalytic or binding properties.

Peptide Stapling and Bioconjugation: The rigid cyclobutane scaffold can be used to constrain the conformation of peptides, a technique known as peptide stapling. nih.govsemanticscholar.org This can lead to peptides with increased helicity, improved metabolic stability, and enhanced cell permeability. Furthermore, functionalized cyclobutane amino acids can be used as linkers for the conjugation of peptides and proteins to other molecules, such as drugs, imaging agents, or nanoparticles, to create multifunctional bioconjugates. nih.gov

Q & A

Basic: What are the common synthetic routes for Methyl 3-(Cbz-amino)cyclobutanecarboxylate?

The synthesis typically involves multi-step protection-deprotection strategies. A representative method starts with tert-butoxycarbonyl (Boc)-protected cyclobutanecarboxylic acid derivatives. For example, Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate can be alkylated using methyl iodide in the presence of sodium hydride (NaH) in DMF at 0°C, followed by Boc deprotection under acidic conditions . Purification is achieved via silica gel column chromatography (e.g., hexane/ethyl acetate gradients) or reverse-phase HPLC .

Advanced: How can reaction conditions be optimized for introducing the Cbz (carbobenzyloxy) group?

Key parameters include:

- Temperature : Controlled addition at 0°C minimizes side reactions during alkylation .

- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilicity in alkylation steps .

- Catalyst/base : NaH or DIPEA (diisopropylethylamine) improves reaction efficiency for amino group functionalization .

- Purification : C18 reverse-phase chromatography effectively isolates polar intermediates .

Basic: What analytical techniques are used to confirm purity and structure?

- HPLC : Retention times (e.g., 0.93–1.18 minutes under SQD-FA05/SMD-TFA05 conditions) and peak symmetry assess purity .

- LCMS : Molecular ion peaks (e.g., m/z 353 [M+H]+) confirm molecular weight .

- 1H-NMR : Characteristic signals (e.g., δ 3.86 ppm for methoxy groups) validate structural motifs .

Advanced: How can enantiomeric purity be ensured during synthesis?

Chiral resolution via chiral stationary phase HPLC or asymmetric catalysis (e.g., using (S)-BINOL-derived catalysts) is critical. For cyclobutane derivatives, ring strain can influence stereoselectivity, necessitating low-temperature crystallization to isolate enantiomers .

Basic: What are the recommended storage conditions for this compound?

Store under inert gas (N₂/Ar) at –20°C in airtight containers to prevent hydrolysis of the ester or carbamate groups. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

Advanced: How can decomposition pathways be identified under varying conditions?

Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) combined with TGA (thermogravimetric analysis) and GC-MS can detect degradation products like free amines or cyclobutane ring-opening byproducts .

Basic: What safety precautions are required during handling?

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact.

- Immediate first aid: Rinse eyes/skin with water for 15 minutes if exposed; seek medical attention for ingestion .

Advanced: How does cyclobutane ring strain influence reactivity in downstream functionalization?

The ring’s high angle strain (≈90° bond angles) increases susceptibility to ring-opening reactions. For example, nucleophilic attack at the carboxylate β-position can lead to spirocyclic or fused-ring systems, as seen in the synthesis of diazaspiro[3.5]nonene derivatives .

Basic: What are common impurities observed during synthesis?

- Unreacted starting materials : Detected via LCMS (e.g., m/z differences).

- Hydrolysis products : Free carboxylic acids (e.g., from ester cleavage) identified by HPLC retention time shifts .

Advanced: How can contradictory data on reaction yields be resolved?

Systematic parameter screening (DoE, Design of Experiments) is recommended. For example, varying equivalents of methyl iodide (1.5–3.0 eq.) and reaction times (3–24 hours) can optimize yields while minimizing over-alkylation .

Basic: What solvents are compatible with this compound?

- Polar aprotic : DMF, DMSO (for reactions).

- Chlorinated : DCM, chloroform (for extractions).

- Avoid protic solvents (e.g., MeOH, H₂O) unless under controlled acidic/basic conditions .

Advanced: How can computational modeling aid in predicting reactivity?

DFT (Density Functional Theory) calculations can model transition states for cyclobutane ring-opening or Cbz-group stability. For example, NBO (Natural Bond Orbital) analysis identifies charge distribution at the amino group, guiding electrophilic substitution strategies .

Basic: What spectroscopic signatures distinguish this compound from analogs?

- IR : Strong C=O stretches at ~1720 cm⁻¹ (ester) and ~1680 cm⁻¹ (carbamate).

- 13C-NMR : Cyclobutane carbons appear at δ 25–35 ppm, while the Cbz carbonyl resonates at ~155 ppm .

Advanced: What strategies enable selective N-functionalization without ester cleavage?

Use mild alkylating agents (e.g., methyl triflate) in non-nucleophilic bases (e.g., DBU) at –78°C. Protecting the ester as a tert-butyl derivative can also prevent transesterification .

Basic: How is the compound’s stability monitored during long-term storage?

Periodic HPLC analysis (e.g., every 3 months) tracks purity. Karl Fischer titration quantifies moisture content in stored samples .

Advanced: What role does the Cbz group play in drug discovery applications?

The Cbz group acts as a temporary protecting group for amines, enabling selective deprotection (e.g., via hydrogenolysis) during the synthesis of bioactive molecules like kinase inhibitors or protease-resistant peptides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products